N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-11(21)17-13-4-2-12(3-5-13)15(22)20-8-6-19(7-9-20)14-10-16-23-18-14/h2-5,10H,6-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBIHQWJMBJRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include the use of UV, FT-IR, 13C-NMR, and 1H-NMR methods for characterization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazinecarbothioamide and methyl hydrazinecarbodithioate . Major products formed from these reactions include various thiadiazole derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess varying degrees of activity against pathogens such as Candida parapsilosis and other bacterial strains. The mechanism of action is often linked to the inhibition of specific enzymes or disruption of cellular processes in microorganisms .
Anticancer Potential
N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide has been evaluated for its anticancer properties. Some studies suggest that it may inhibit cell proliferation in various cancer cell lines, including those associated with breast and lung cancers. The compound's effectiveness is attributed to its ability to induce apoptosis and interfere with cell cycle progression .
Anticholinesterase Activity
The compound has also been assessed for its potential as an anticholinesterase agent. While some derivatives showed weak inhibitory effects on acetylcholinesterase, this area remains a focus for further exploration due to the implications for neurodegenerative diseases like Alzheimer's .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of several thiadiazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains. This highlights the need for structural modifications to enhance activity .
Study 2: Anticancer Activity Assessment
A comprehensive study investigated the anticancer effects of various piperazine-based compounds, including this compound. The findings revealed significant growth inhibition in several cancer cell lines with IC50 values indicating potential for development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with biological targets such as DNA and enzymes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes . This disruption inhibits the growth and proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The table below compares structural features, synthesis routes, and biological activities of compounds with overlapping motifs:
Key Observations
Linker Group Impact :
- Carbonyl vs. Sulfonyl : The target compound’s carbonyl linker (vs. sulfonyl in ) may influence binding flexibility and electronic properties. Sulfonyl-linked analogs (e.g., compound 35 in ) showed analgesic activity comparable to paracetamol, suggesting the carbonyl group in the target compound could modulate similar pathways .
- Heterocycle Variation : Replacing thiadiazole with benzothiazole () or thiazole () alters bioactivity. For example, thiazole-piperazine derivatives in exhibited potent AChE inhibition (IC₅₀ = 0.011 µM), highlighting the importance of heterocycle choice .
Methylpiperazine: In BZ-IV (), the methyl group on piperazine improves metabolic stability, a modification that could benefit the target compound’s pharmacokinetics .
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via nucleophilic substitution of chloroacetamide with piperazine derivatives, suggesting scalability for the target compound .
Research Findings and Implications
- Pharmacological Potential: The target compound’s thiadiazole-piperazine-acetamide scaffold aligns with bioactive analogs, suggesting possible applications in pain management (via COX inhibition, as in ) or neurodegenerative diseases (via AChE inhibition, as in ).
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or varying piperazine substituents (e.g., methyl, aryl) could enhance potency or selectivity.
Biological Activity
N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration, combining a thiadiazole ring, a piperazine moiety, and an acetamide group, which contributes to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 381.5 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
This compound is categorized as a thiadiazole derivative, known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that compounds containing the thiadiazole moiety often exhibit mechanisms that inhibit the growth of pathogens and cancerous cells by interfering with specific biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways for pathogens and tumor cells.
- Modulation of Signaling Pathways: It can alter signaling cascades that regulate cell proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity: Effective against various bacterial strains.
- Anticancer Properties: Demonstrates cytotoxic effects on different cancer cell lines.
- Anti-inflammatory Effects: Potentially reduces inflammation in various models.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of this compound through various experimental models:
- Antimicrobial Studies:
- Anticancer Activity:
-
Anti-inflammatory Effects:
- Experimental models indicated that the compound reduced inflammatory markers in tissue samples subjected to inflammatory stimuli .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes and characterization techniques for N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of the thiadiazole-piperazine moiety to the phenylacetamide core. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperazine-thiadiazole unit and the phenylacetamide scaffold .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization for isolating high-purity products .
- Characterization :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity; FT-IR for functional group validation (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What biological targets or mechanisms are associated with this compound?
- Known Targets :
- Kinase inhibition : Thiadiazole and piperazine moieties suggest potential interaction with ATP-binding pockets of kinases (e.g., MAPK or PI3K pathways) .
- GPCR modulation : Piperazine derivatives often target serotonin or dopamine receptors; functional assays (e.g., cAMP accumulation) are recommended to validate .
- Mechanistic Studies :
- In vitro assays : Use kinase inhibition panels or receptor-binding assays (e.g., radioligand displacement) to identify primary targets .
- Cellular models : Apoptosis (Annexin V/PI staining) or proliferation (MTT) assays in cancer cell lines to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Key Modifications :
- Thiadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Piperazine linker : Replace with morpholine or thiomorpholine to alter pharmacokinetics (e.g., logP, solubility) .
- Experimental Design :
- Analog synthesis : Parallel combinatorial libraries to test substituent effects .
- Biological evaluation : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays .
Q. What computational strategies predict binding modes and target interactions?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (PDB: 3QKK) or GPCRs (e.g., 5-HT₂A) .
- MD simulations : AMBER or GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
- Validation :
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities .
Q. How can discrepancies in biological activity data across studies be resolved?
- Analysis Framework :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent labs .
- Case Example :
- Inconsistent IC₅₀ values for kinase inhibition may arise from differential ATP concentrations in assays; normalize results using Z’-factor validation .
Q. What strategies improve metabolic stability and pharmacokinetics?
- Approaches :
- Prodrug design : Mask labile groups (e.g., acetamide) with ester or carbamate prodrugs .
- Cytochrome P450 assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., piperazine N-oxidation) .
- In vitro Models :
- Caco-2 permeability : Assess intestinal absorption; modify logD via halogenation or PEGylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
